molecular formula C3H11Cl2N2OPPt B165889 II-Dmpb-platinum CAS No. 129267-41-0

II-Dmpb-platinum

Cat. No. B165889
M. Wt: 388.1 g/mol
InChI Key: AOLPDYIHRBQOIJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

II-Dmpb-platinum is a platinum-based compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are exploring its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism Of Action

The exact mechanism of action of II-Dmpb-platinum is still under investigation. However, studies suggest that this compound works by inducing DNA damage and inhibiting DNA repair mechanisms in cancer cells. This leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.

Biochemical And Physiological Effects

II-Dmpb-platinum has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. This compound has also been shown to have a longer half-life compared to cisplatin, allowing for less frequent dosing. Additionally, II-Dmpb-platinum has been found to have a higher affinity for DNA than cisplatin, resulting in increased anticancer activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of II-Dmpb-platinum for lab experiments is its enhanced anticancer activity compared to cisplatin. This makes it a valuable tool for studying the mechanisms of action of platinum-based compounds in cancer cells. However, the limitations of II-Dmpb-platinum include its high cost and limited availability, which can make it difficult for researchers to obtain for their studies.

Future Directions

There are several future directions for research on II-Dmpb-platinum. One area of focus is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, researchers are exploring the potential of II-Dmpb-platinum in combination with other anticancer agents to enhance its efficacy. Finally, studies are ongoing to investigate the mechanism of action of II-Dmpb-platinum in greater detail, with the goal of developing more targeted and effective cancer treatments.

Synthesis Methods

II-Dmpb-platinum is synthesized by reacting cisplatin with 2,6-dimethylphenyl isocyanide. This reaction results in the formation of a stable complex that exhibits enhanced anticancer activity compared to cisplatin.

Scientific Research Applications

II-Dmpb-platinum has been extensively studied for its potential applications in cancer treatment. In preclinical studies, this compound has shown promising results in inhibiting the growth of various types of cancer cells, including ovarian, lung, and prostate cancer cells. II-Dmpb-platinum has also been found to be effective against cisplatin-resistant cancer cells, making it a potential alternative for patients who do not respond to traditional chemotherapy.

properties

CAS RN

129267-41-0

Product Name

II-Dmpb-platinum

Molecular Formula

C3H11Cl2N2OPPt

Molecular Weight

388.1 g/mol

IUPAC Name

[aminomethyl(methyl)phosphoryl]methanamine;platinum(2+);dichloride

InChI

InChI=1S/C3H11N2OP.2ClH.Pt/c1-7(6,2-4)3-5;;;/h2-5H2,1H3;2*1H;/q;;;+2/p-2

InChI Key

AOLPDYIHRBQOIJ-UHFFFAOYSA-L

SMILES

CP(=O)(CN)CN.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

CP(=O)(CN)CN.[Cl-].[Cl-].[Pt+2]

Other CAS RN

130761-99-8

synonyms

dichloro(1,1'-(methylphosphinylidene)bis(methanamine)-N,N')platinum
II-DMPB-platinum

Origin of Product

United States

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